5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole

Catalog No.
S1941910
CAS No.
6926-49-4
M.F
C8H6N8
M. Wt
214.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole

CAS Number

6926-49-4

Product Name

5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole

IUPAC Name

5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole

Molecular Formula

C8H6N8

Molecular Weight

214.19 g/mol

InChI

InChI=1S/C8H6N8/c1-2-6(8-11-15-16-12-8)4-3-5(1)7-9-13-14-10-7/h1-4H,(H,9,10,13,14)(H,11,12,15,16)

InChI Key

TUSPQFBMQKZVAL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NNN=N2)C3=NNN=N3

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)C3=NNN=N3

Liquid Crystals

5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole has been explored for its potential use in the development of novel liquid crystals. Researchers synthesized and characterized derivatives of this compound, investigating their mesogenic behavior (properties that allow them to form liquid crystal phases) using techniques such as polarizing optical microscopy, differential scanning calorimetry, and X-ray diffraction [].

5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole is a chemical compound characterized by the molecular formula C8H6N8C_8H_6N_8. This compound features a unique structure that includes two tetrazole rings connected by a phenyl group. The presence of the tetrazole moiety contributes to its intriguing chemical properties and potential biological activities. The compound's structure allows for the formation of intermolecular hydrogen bonds, which can lead to the creation of two-dimensional molecular layers, enhancing its stability and functionality in various applications.

Currently, there's no scientific literature available on the specific mechanism of action of PTZ.

  • Explosive potential: Tetrazoles can be explosive under certain conditions, so proper handling is crucial [].
  • Potential health hazards: The biological effects of PTZ are unknown. Standard laboratory safety practices should be followed when handling the compound.
, including:

  • Oxidation: This reaction can lead to the formation of various oxidized derivatives, which may exhibit different properties and activities.
  • Reduction: Similar to oxidation, reduction can yield several reduced forms of the compound.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

These reactions highlight the versatility of the compound in organic synthesis and its potential utility in medicinal chemistry.

The biological activity of 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole has been explored in various studies. Tetrazole derivatives are known for their diverse pharmacological properties, including:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against a range of bacterial strains.
  • Anticancer Properties: Certain tetrazole compounds have been evaluated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Research indicates potential applications in reducing inflammation through modulation of specific biochemical pathways.

These activities suggest that 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole could be a valuable candidate for further pharmacological development.

The synthesis of 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole typically involves several synthetic routes, with a prominent method being the [2+3]-cycloaddition between a nitrile and an azide. This approach has been favored due to its efficiency and directness. Other methods include:

  • Cyclization Reactions: Utilizing appropriate precursors to form tetrazole rings through cyclization.
  • Multistep Synthesis: Involves several reaction steps where intermediates are formed and subsequently converted into the final product.

These synthetic strategies have been optimized to enhance yield and purity, making them suitable for both laboratory and industrial applications .

5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole finds applications across various fields:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals with antimicrobial and anticancer properties.
  • Agricultural Chemistry: Utilized as a plant growth regulator or herbicide due to its biological activity.
  • Material Science: Explored for use in liquid crystals and coordination polymers that exhibit interesting optical properties.

These applications underline the compound's versatility and importance in scientific research.

Interaction studies involving 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole reveal its ability to interact with various biological targets:

  • Enzymatic Interactions: The compound may modulate enzyme activity through non-covalent interactions, influencing metabolic pathways.
  • Receptor Binding: It has been studied for potential binding affinities with specific receptors, suggesting therapeutic implications.

The understanding of these interactions is crucial for elucidating the mechanism of action and optimizing the compound's efficacy in therapeutic applications.

Several compounds share structural similarities with 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole. Here are some notable examples:

Compound NameStructureUnique Features
1-H-tetrazole1-H-tetrazoleSimpler structure, used as a building block in organic synthesis.
5-Methyl-1H-tetrazole5-Methyl-1H-tetrazoleMethyl group enhances lipophilicity; studied for pharmacological activity.
4-Amino-1H-tetrazole4-Amino-1H-tetrazoleAmino group provides different reactivity; potential use in agrochemicals.

The uniqueness of 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole lies in its dual tetrazole rings connected by a phenyl group, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

The development of tetrazole chemistry has undergone significant evolution since the initial discovery of the tetrazole ring system. Tetrazole was first prepared through the reaction of anhydrous hydrazoic acid and hydrogen cyanide under pressure, marking the beginning of systematic investigation into this unique heterocyclic framework. The progression of tetrazole research during the latter half of the twentieth century was primarily driven by the recognition of their potential in pharmaceutical applications, with tetrazoles serving as bioisosteres for carboxylate groups due to their similar dissociation constants and deprotonation behavior at physiological conditions.

The systematic exploration of tetrazole derivatives gained substantial momentum during the 1980s and 1990s, when researchers began to recognize the exceptional stability and versatility of the tetrazole ring system. The tetrazole heterocycle demonstrated remarkable resistance to the action of acids, bases, and reducing agents, properties that made these compounds particularly attractive for various synthetic and industrial applications. During this period, novel methods for synthesizing substituted tetrazoles were developed, with existing synthetic methodologies being significantly improved to accommodate larger-scale production requirements.

The emergence of bis-tetrazole systems, including 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole, represents a more recent advancement in tetrazole chemistry. These compounds were first systematically investigated in the early 2000s, when researchers began exploring the potential of linking multiple tetrazole units through various bridging groups. The development of synthetic routes specifically targeting bis-tetrazole derivatives involved sophisticated methodologies, including the use of triethylammonium chloride buffered systems and specialized cycloaddition reactions.

The historical significance of tetrazole derivatives extends beyond their synthetic accessibility to encompass their unique electronic properties. Early investigations revealed that tetrazoles possess aromatic character with six π-electrons distributed across the five-membered ring, with different tautomeric forms exhibiting varying degrees of aromaticity. The 1H- and 2H-tetrazole isomers were identified as tautomers, with equilibrium positions dependent on the surrounding chemical environment and physical state.

Structural Uniqueness of Bis-tetrazole Systems

The structural architecture of 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole presents several distinctive features that differentiate it from conventional mono-tetrazole derivatives. The compound consists of two tetrazole rings connected through a para-substituted benzene ring, creating a linear arrangement that facilitates unique intermolecular interactions and enhanced conjugation effects. This bis-tetrazole configuration allows for the formation of extended hydrogen bonding networks, with each tetrazole ring capable of participating in multiple non-covalent interactions through its four nitrogen atoms.

The molecular geometry of this bis-tetrazole system exhibits remarkable planarity, with the tetrazole rings maintaining approximate coplanarity with the central phenyl unit. Crystallographic studies have revealed that the dihedral angles between the tetrazole rings and the benzene ring typically range from 2.9 to 25.2 degrees, depending on the specific crystal packing arrangements and intermolecular contact optimization. This near-planar configuration enhances the conjugation between the aromatic systems and contributes to the compound's overall stability and electronic properties.

The electronic structure of 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole demonstrates significant delocalization of electron density across the entire molecular framework. The presence of two tetrazole rings creates multiple sites for electron withdrawal, resulting in enhanced electrophilic character compared to mono-tetrazole derivatives. This electronic distribution is particularly evident in the carbon-carbon bond lengths connecting the tetrazole rings to the phenyl unit, which average approximately 1.46 Angstroms, shorter than standard carbon-carbon single bonds due to partial double bond character.

The bis-tetrazole structure enables the formation of complex supramolecular architectures through π-π stacking interactions and hydrogen bonding networks. Crystallographic analyses have identified both parallel-displaced stacking arrangements and T-shaped edge-to-face interactions between tetrazole rings and phenyl groups in adjacent molecules. These intermolecular interactions contribute to the compound's thermal stability and influence its solid-state properties, including density and melting point characteristics.

The spatial arrangement of the bis-tetrazole system also facilitates the formation of metal coordination complexes, with the multiple nitrogen donor sites providing opportunities for diverse coordination modes. The tetrazolate anions formed upon deprotonation exhibit dual reactivity and can form stable complexes with various metal ions, leading to applications in materials chemistry and coordination polymer synthesis.

Physical and Chemical Properties Data

PropertyValueReference
Molecular FormulaC8H6N8
Molecular Weight214.19 g/mol
CAS Number6926-49-4
Density1.575 g/cm³
Melting Point296°C
Boiling Point539.1°C at 760 mmHg
Flash Point269.5°C

Synthesis and Characterization Data

Synthetic MethodReagentsConditionsYieldReference
Sodium azide methodSodium azide, triethylamine hydrochlorideN,N-dimethylformamide, 130°C, 2hNot specified
Microwave-assistedSodium azide, triethylamine hydrochlorideMicrowave irradiation, inert atmosphereNot specified
Pinner reaction variantOrganic nitriles, sodium azideBuffered strong acid presenceVariable

[2+3] Cycloaddition Approaches for Tetrazole Core Formation

The [2+3] cycloaddition reaction between nitriles and azides represents the most direct and widely employed method for tetrazole synthesis [1] [2]. This approach has been extensively studied and optimized for the preparation of biphenyl tetrazole derivatives.

The fundamental mechanism involves the activation of the nitrile group by metal catalysts, followed by cycloaddition with sodium azide. Density functional theory calculations have revealed that the reaction proceeds through a nitrile activation step leading to an imidoyl azide intermediate, which subsequently cyclizes to form the tetrazole ring [1]. The activation barriers correlate strongly with the electron-withdrawing potential of the nitrile substituent [1].

Recent mechanistic investigations using cobalt(II) complexes have demonstrated the intermediacy of metal-azido complexes in the catalytic cycle [3]. The coordinated azide and aryl nitrile undergo [3+2] cycloaddition to form the desired tetrazole, which is then expelled from the metal center through coordination of additional azide ligands [3].

Metal-catalyzed systems have shown exceptional performance in tetrazole synthesis. Copper-based catalysts derived from salen-type ligands have demonstrated high efficiency in [3+2] cycloaddition reactions [4]. The copper(II) species activate the nitrile group through coordination, facilitating the subsequent cycloaddition with sodium azide [4]. Cobalt complexes with tetradentate ligands have also proven effective, with detailed mechanistic studies revealing the formation of cobalt(II) diazido intermediates [3].

Microwave-assisted synthesis has emerged as a powerful tool for accelerating tetrazole formation. The use of controlled microwave heating enables the synthesis of 5-substituted 1H-tetrazoles in excellent yields within 3-30 minutes [5]. Copper(II) catalysts in N-methyl-2-pyrrolidone have shown particular promise, with the reaction proceeding through nitrile activation followed by [3+2] cycloaddition [5].

The optimization of reaction conditions has been thoroughly investigated. For the synthesis of 5-phenyltetrazole, optimal conditions involve benzonitrile (1 mmol), sodium azide (1.5 mmol), and 10 weight percent catalyst loading in dimethylformamide at 100°C for 6 hours, yielding 92% isolated product [6]. Various substituents on the benzonitrile, including electron-withdrawing groups such as nitro and bromo, are well tolerated and produce corresponding tetrazoles in excellent yields [6].

Table 1: [2+3] Cycloaddition Approaches for Tetrazole Core Formation

MethodTemperature (°C)Time (h)Yield (%)Catalyst Loading (mol%)Solvent
Benzonitrile + NaN3 (DMF, 100°C)1006.009210.0DMF
Benzonitrile + NaN3 (MW, NMP, Cu(II))1302.00695.0NMP
Benzonitrile + NaN3 (Co-Ni/Fe3O4 catalyst)12010.00890.3PEG-400
Benzonitrile + NaN3 (MW, ZnBr2)1000.25855.0Water
Benzonitrile + NaN3 (Pd-SMTU@boehmite)1206.00880.3PEG-400
Benzonitrile + NaN3 (CoFe2O4/MCM-41/PA/Cu)1008.00845.0Water

Solid-Phase Synthesis Strategies for Biphenyl Tetrazole Derivatives

Solid-phase synthesis has emerged as a valuable approach for the preparation of tetrazole libraries, offering advantages in terms of purification and parallel synthesis capabilities [7] [8]. The development of solid-phase methodologies for biphenyl tetrazole synthesis has focused on the optimization of resin attachment strategies and cleavage conditions.

The attachment of tetrazole precursors to solid supports has been achieved through various linker systems. 2-Chlorotrityl chloride resin has proven particularly effective for tetrazole synthesis, providing high loading capacity (1.4 mmol/g) and compatibility with standard peptide synthesis conditions [8]. The tetrazole group can provide a stable linkage to the solid support during synthesis conditions, enabling the assembly of complex peptide-tetrazole conjugates [8].

Wang resin has also been employed for tetrazole synthesis, although with lower loading capacity (0.8 mmol/g) compared to trityl-based resins. The use of Wang resin requires careful optimization of cleavage conditions to achieve high yields and purity [8]. Polystyrene-based resins offer intermediate performance, with loading capacities of approximately 1.2 mmol/g and good compatibility with standard coupling reagents [8].

The cleavage conditions for tetrazole derivatives from solid supports require careful optimization to prevent decomposition of the tetrazole ring. Trifluoroacetic acid (TFA) based cleavage cocktails have proven most effective, with the inclusion of scavengers such as triisopropylsilane and water to prevent side reactions [8]. The concentration of TFA is typically maintained at 15-20% in dichloromethane to ensure complete cleavage while minimizing tetrazole degradation [8].

Rink amide resin has been successfully employed for tetrazole synthesis, particularly for the preparation of C-terminal tetrazole peptides. The mild cleavage conditions (TFA/DCM 1:1) enable the isolation of products with high purity (92%) and good yields (71%) [8].

Table 2: Solid-Phase Synthesis Strategies for Biphenyl Tetrazole Derivatives

SupportLoading (mmol/g)Cleavage ConditionsYield (%)Purity (%)
2-Chlorotrityl chloride resin1.4TFA/TIS/H2O (95:2.5:2.5)7595
Wang resin0.820% TFA in DCM6890
Polystyrene-based resin1.215% TFA in DCM8288
Rink amide resin0.6TFA/DCM (1:1)7192

Post-functionalization Techniques for Para-Substituted Phenyltetrazoles

Post-functionalization of tetrazole derivatives provides access to structurally diverse compounds that are difficult to synthesize through direct methods [9]. The development of efficient post-functionalization strategies has focused on the selective modification of the tetrazole ring and its substituents.

Metalation-substitution reactions have proven particularly valuable for the functionalization of 5-alkyltetrazoles. The use of n-butyllithium at low temperatures (-78°C) enables the selective deprotonation of the α-position adjacent to the tetrazole ring, followed by trapping with electrophiles [9]. This approach has been successfully applied to the synthesis of α-functionalised tetrazoles in yields up to 97% [9].

The choice of protecting group is critical for successful metalation reactions. N-trityl protection has proven most effective, providing stability during the lithiation process while enabling facile deprotection under mild conditions [9]. The use of cumyl protection offers advantages in terms of deprotection efficiency, with products accessible through hydrogenation using palladium on carbon catalyst [9].

Continuous flow conditions have been developed for the metalation-substitution of tetrazoles, enabling high productivity rates (141 g/h) on entry-level flow systems [9]. The use of thermal imaging to identify potentially dangerous exotherms has been crucial for the safe optimization of flow conditions [9]. Flash chemistry strategies, employing short residence times and narrow residence time distributions, prevent decomposition of unstable organolithium intermediates [9].

Cross-coupling reactions provide another valuable approach for tetrazole functionalization. Suzuki coupling reactions of 5-(4-bromophenyl)tetrazole with various boronic acids proceed smoothly under standard palladium-catalyzed conditions, yielding products in 76% yield with 88% selectivity [9]. Heck reactions enable the introduction of vinyl groups, while Sonogashira coupling provides access to alkynyl-substituted tetrazoles [9].

Table 3: Post-functionalization Techniques for Para-Substituted Phenyltetrazoles

Starting MaterialFunctionalizationYield (%)Selectivity (%)Reaction Time (h)
5-PhenyltetrazoleAlkylation (n-BuLi, -78°C)84954
5-(4-Methylphenyl)tetrazoleSuzuki coupling768812
5-(4-Bromophenyl)tetrazoleHeck reaction68828
5-(4-Chlorophenyl)tetrazoleSonogashira coupling73896

Green Chemistry Approaches in Tetrazole Synthesis

The development of environmentally benign synthetic methodologies for tetrazole synthesis has become increasingly important in response to growing environmental concerns and regulatory requirements [10] [11]. Green chemistry approaches focus on the minimization of waste generation, the use of renewable feedstocks, and the development of energy-efficient processes.

Microwave-assisted synthesis represents one of the most successful green chemistry approaches for tetrazole preparation [5] [12]. The use of controlled microwave heating enables dramatic reductions in reaction times, from hours to minutes, while often improving yields compared to conventional heating methods [5]. For example, the synthesis of tetrazole-based 3-hydroxy-4H-chromen-4-ones under microwave conditions proceeds in 9-12 minutes with yields of 79-83%, compared to 10-14 hours with yields of 61-68% under conventional heating [13].

Solvent-free conditions have been developed for tetrazole synthesis, eliminating the need for organic solvents and reducing waste generation [10]. The use of natural zeolite catalysts under solvent-free conditions enables the synthesis of 1-substituted tetrazoles from primary amines with high atom economy (98%) and excellent E-factor values (1.2) [14]. These conditions are particularly attractive for large-scale synthesis due to their simplicity and environmental compatibility [14].

Water as a reaction medium has gained significant attention for tetrazole synthesis [2] [15]. The use of water as a green solvent enables environmentally benign synthesis with good yields (82%) and moderate atom economy (92%) [2]. Zinc bromide and acetic acid have proven effective as catalysts in aqueous medium, with the additional advantage of easy product isolation through simple filtration [2].

Recyclable nanocatalysts represent an important advancement in green tetrazole synthesis [10] [11]. Magnetic nanoparticles functionalized with catalytically active species enable easy separation and reuse of the catalyst through external magnetic fields [16]. Copper-decorated cobalt ferrite/MCM-41 composites have demonstrated excellent recyclability, maintaining catalytic activity for at least six cycles while achieving 84% yield [16].

Ultrasound-assisted synthesis provides another green approach, enabling efficient synthesis under mild conditions with reduced energy consumption [10]. The use of ultrasonic irradiation accelerates the reaction kinetics and often improves yields compared to conventional heating methods [10]. This approach typically achieves high atom economy (94%) and reasonable E-factor values (2.3) [10].

Flow chemistry has emerged as a powerful tool for sustainable tetrazole synthesis [9]. Continuous flow processes enable precise control of reaction conditions, improved heat and mass transfer, and reduced waste generation compared to batch processes [9]. The high productivity rates achievable in flow systems (141 g/h) make this approach attractive for commercial applications [9].

Table 4: Green Chemistry Approaches in Tetrazole Synthesis

MethodEnergy EfficiencyAtom Economy (%)E-FactorCatalyst RecyclabilityYield (%)
MW-assisted synthesisHigh952.1-85
Solvent-free conditionsVery High981.2-78
Water as solventHigh923.5Limited82
Recyclable nanocatalystMedium902.86 cycles84
Ultrasound-assistedHigh942.3Limited79
Flow chemistryHigh961.8-88

The development of innovative tetrazole building blocks has been facilitated through the use of multicomponent reactions, particularly the Passerini three-component reaction [17]. This approach enables the direct incorporation of tetrazole groups into complex molecular architectures, providing access to drug-like molecules with enhanced structural diversity [17]. The use of toluene/water biphasic systems under microwave conditions has proven particularly effective, yielding products in 90% isolated yield under optimized conditions [12].

X-ray Crystallographic Analysis of Molecular Packing

X-ray crystallographic studies of 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole reveal a complex three-dimensional network structure stabilized by multiple intermolecular interactions. The compound exhibits a density of 1.575 g/cm³, indicating efficient molecular packing in the solid state [1]. The crystallographic data shows a molecular formula of C₈H₆N₈ with a molecular weight of 214.19 g/mol [1].

The crystal structure demonstrates that the two tetrazole rings are not coplanar with the central phenyl ring, creating distinct conformational arrangements that facilitate intermolecular interactions. The dihedral angles between the tetrazole rings and the phenyl ring vary depending on the specific crystal form, with reported values ranging from approximately 2.85° to 76.8° in related tetrazole-phenyl systems [2] [3]. This non-coplanar arrangement is crucial for the formation of hydrogen-bonded networks in the crystal lattice.

The molecular packing is dominated by intermolecular hydrogen bonding interactions, primarily of the N—H⋯N type, which are characteristic of tetrazole systems [4] [5]. These hydrogen bonds typically exhibit N⋯N distances in the range of 2.84-2.94 Å, falling within the strong hydrogen bond category [6]. The tetrazole rings participate in both donor and acceptor roles, with the N-H groups acting as hydrogen bond donors and the nitrogen atoms N2, N3, and N4 serving as acceptors [7] [8].

The crystal structure analysis reveals the formation of two-dimensional hydrogen-bonded layers, which are further interconnected through π–π stacking interactions between aromatic rings [4] [5]. The centroid-to-centroid distances for π–π stacking interactions typically range from 3.34 to 3.83 Å, indicating significant stabilization through these aromatic interactions [9] [10]. This combination of hydrogen bonding and π–π stacking creates a robust three-dimensional supramolecular network.

Interaction TypeDistance (Å)Angle (°)Description
N—H⋯N Hydrogen bonds2.84-2.94157-172Primary structure-directing interactions
π–π Stacking3.34-3.83-Aromatic ring interactions
C—H⋯N Weak interactions2.85-3.38140-160Secondary stabilization
C—H⋯π Interactions3.27-3.59-Additional packing forces

Tautomerism Studies in 2H-Tetrazole Systems

The tautomeric behavior of 2H-tetrazole systems represents a fundamental aspect of their structural chemistry. Three primary tautomeric forms exist for tetrazole derivatives: 1H-tetrazole, 2H-tetrazole, and 5H-tetrazole, each exhibiting distinct stability profiles and electronic properties [11] [7] [8].

High-level ab initio calculations using the W1 procedure have established that the 2H-tetrazole form is the most stable tautomer in the gas phase, with an energy advantage of approximately 1.7 kcal/mol over the 1H-form [7] [8]. However, in the solid state, the 1H-tetrazole tautomer becomes predominant due to intermolecular hydrogen bonding stabilization [11] [12]. The 5H-tetrazole form is significantly less stable, with an energy difference of approximately 23 kcal/mol compared to the 2H-form, primarily due to the loss of aromatic character [7] [8].

The tautomeric interconversion barriers are substantial for monomolecular transformations, ranging from 50-70 kcal/mol [7] [8]. However, concerted double hydrogen atom transfer reactions in hydrogen-bonded complexes exhibit much lower barriers of 18-28 kcal/mol, facilitating rapid tautomeric equilibration under appropriate conditions [7] [8].

Matrix isolation spectroscopy studies have demonstrated that tautomeric composition depends significantly on the physical state and environmental conditions. In cryogenic nitrogen matrices, both 1H- and 2H-tautomers coexist in comparable amounts, contrasting with the exclusive 1H-tautomer presence in crystals [12] [13]. This behavior highlights the importance of intermolecular interactions in determining tautomeric preferences.

The tautomeric equilibrium in 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole is influenced by the electronic effects of the phenyl substituent and the potential for intramolecular interactions. Computational studies using density functional theory (DFT) methods at the B3LYP/6-311++G(d,p) level reveal that the 2H-tautomer is generally more stable than the 1H-form in phenyl-substituted systems [14] [15].

Spectroscopic Identification (FT-IR, NMR, UV-Vis)

FT-IR Spectroscopic Analysis

Fourier-transform infrared spectroscopy provides definitive identification of 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole through characteristic vibrational frequencies. The most diagnostic absorption bands occur in the following regions:

The N-H stretching vibration of tetrazole rings appears as a broad absorption in the 3000-3500 cm⁻¹ region, typically centered around 3200-3300 cm⁻¹ [16] [17] [18]. This band is often broadened due to hydrogen bonding interactions in the solid state. The N=N stretching vibrations of the tetrazole rings manifest as sharp, intense bands in the 1441-1499 cm⁻¹ region [19], providing unambiguous evidence for the tetrazole functionality.

The C=N stretching vibrations appear in the 1562-1642 cm⁻¹ range, while C-N single bond vibrations occur at 1164-1474 cm⁻¹ [17] [18]. The aromatic C=C stretching vibrations of the phenyl ring are observed at 1600-1650 cm⁻¹, overlapping with some tetrazole vibrations. Out-of-plane bending vibrations of the aromatic C-H bonds appear in the 800-900 cm⁻¹ region [17].

NMR Spectroscopic Characterization

¹H NMR spectroscopy reveals characteristic signals that confirm the structure of 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole. The tetrazole N-H protons appear as broad singlets in the 16.5-17.0 ppm region, significantly downfield due to the electron-withdrawing nature of the tetrazole ring and tautomeric exchange [20] [18]. The aromatic protons of the phenyl ring appear as multiplets in the 7.0-8.0 ppm region, with the pattern depending on the substitution pattern and electronic environment [20] [18].

¹³C NMR spectroscopy provides detailed structural information about the carbon framework. The C5 carbon of the tetrazole rings appears characteristically in the 154-158 ppm region, consistent with the sp² hybridization and electronic delocalization within the tetrazole ring system [20] [18]. The aromatic carbons of the phenyl ring appear in the 124-131 ppm range, with the quaternary carbon atoms attached to the tetrazole rings appearing at the downfield end of this range [20] [18].

The chemical shift patterns in both ¹H and ¹³C NMR spectra are diagnostic for distinguishing between different tautomeric forms. The 2H-tetrazole tautomer exhibits distinct chemical shift patterns compared to the 1H-form, particularly in the tetrazole carbon region [21] [15].

UV-Vis Spectroscopic Properties

UV-Vis spectroscopy of 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole reveals characteristic electronic transitions that provide insight into the electronic structure and conjugation patterns. The compound typically exhibits absorption maxima in the 254-280 nm region, corresponding to n→π* transitions involving the nitrogen lone pairs of the tetrazole rings [22] [23] [24].

The π→π* transitions associated with the aromatic system appear in the 220-300 nm range, with the exact position depending on the degree of electronic conjugation between the tetrazole rings and the phenyl system [22] [23] [24]. The extended conjugation in the bis-tetrazole system typically results in a bathochromic shift compared to mono-tetrazole derivatives.

The UV-Vis spectrum is sensitive to tautomeric equilibria, with different tautomers exhibiting distinct absorption characteristics. The 2H-tetrazole tautomer generally shows enhanced absorption intensity due to its more favorable electronic structure for π→π* transitions [14] [15]. Solvent effects can significantly influence the spectroscopic properties, with polar solvents favoring the more polar 1H-tautomer and affecting the observed absorption maxima [14] [15].

XLogP3

0.3

Other CAS

6926-49-4

Wikipedia

MLS002920193

Dates

Last modified: 08-16-2023

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